1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one
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Overview
Description
1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features a unique combination of indole, piperidine, and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then chlorinated to introduce the chloro group at the 6-position.
Next, the chlorinated indole derivative undergoes an acetylation reaction with acetic anhydride to form the acetylated product. This intermediate is then reacted with piperidine to form the piperidinyl derivative. Finally, the piperidinyl derivative is reacted with imidazolidinone under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine and imidazolidinone rings contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone: This compound shares the indole and chloro groups but differs in the presence of a pyridine ring instead of a piperidine ring.
7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: This compound features a pyridoindole structure and exhibits different biological activities.
Uniqueness
1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of indole, piperidine, and imidazolidinone moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.
Properties
CAS No. |
61220-26-6 |
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Molecular Formula |
C18H21ClN4O2 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-[1-[2-(6-chloro-1H-indol-3-yl)acetyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H21ClN4O2/c19-13-1-2-15-12(11-21-16(15)10-13)9-17(24)22-6-3-14(4-7-22)23-8-5-20-18(23)25/h1-2,10-11,14,21H,3-9H2,(H,20,25) |
InChI Key |
ZPCWZLSODKNFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)C(=O)CC3=CNC4=C3C=CC(=C4)Cl |
Origin of Product |
United States |
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